4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, a dichlorophenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl precursor reacts with the oxadiazole intermediate.
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Sulfonylation: : The sulfonyl group is typically introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
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Azepane Ring Formation: : The azepane ring can be formed through a ring-closing reaction, often involving the use of a suitable amine and a halogenated precursor.
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Final Coupling: : The final step involves coupling the azepane-sulfonyl intermediate with the oxadiazole-dichlorophenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the azepane ring or the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the oxadiazole ring or the dichlorophenyl group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
Biologically, 4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-ylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but lacks the dichlorophenyl group.
4-(piperidin-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but contains a piperidine ring instead of an azepane ring.
Uniqueness
The uniqueness of 4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group, in particular, may enhance its biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S/c22-15-7-10-18(23)17(13-15)20-25-26-21(31-20)24-19(28)14-5-8-16(9-6-14)32(29,30)27-11-3-1-2-4-12-27/h5-10,13H,1-4,11-12H2,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZGBWFYAZKJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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